molecular formula C22H42NO4 B12350414 3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-

3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-

Cat. No.: B12350414
M. Wt: 384.6 g/mol
InChI Key: BCSQTDYXKYRTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an oxazolidine ring, a carboxylic acid group, and a long alkyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring is formed through the reaction of an amino alcohol with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Attachment of the Alkyl Chain: The long alkyl chain is attached through alkylation reactions, where an alkyl halide reacts with the oxazolidine intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high purity.

    Continuous Flow Reactors: For large-scale production and efficiency.

    Catalysts: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to an amine or alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carboxylic acid group or the alkyl chain.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxazolidinones: From oxidation reactions.

    Amines or Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- involves its interaction with molecular targets through:

Properties

Molecular Formula

C22H42NO4

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C22H42NO4/c1-4-5-6-14-17-22(23(26)21(2,3)19-27-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h4-19H2,1-3H3,(H,24,25)

InChI Key

BCSQTDYXKYRTKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.